molecular formula C12H14N4OS B2375386 N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide CAS No. 93001-40-2

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide

Cat. No.: B2375386
CAS No.: 93001-40-2
M. Wt: 262.33
InChI Key: HOJAIADLNUILOS-UHFFFAOYSA-N
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Description

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Thiadiazole derivatives, to which this compound belongs, are known to disrupt processes related to dna replication

Mode of Action

It’s known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This could be due to their interaction with DNA or proteins involved in DNA replication, leading to disruption of these processes.

Biochemical Pathways

Given that thiadiazole derivatives can disrupt dna replication , it’s likely that the compound affects pathways related to cell division and growth.

Result of Action

Given that thiadiazole derivatives can inhibit cell replication , it’s likely that the compound leads to a decrease in cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide typically involves the reaction of 5-(tert-butyl)-1,3,4-thiadiazole-2-amine with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the nicotinamide moiety.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide is unique due to the combination of the thiadiazole and nicotinamide moieties, which confer distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components.

Biological Activity

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a compound that combines the structural features of thiadiazole and nicotinamide, imparting it with unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazole ring linked to a nicotinamide moiety. This combination enhances its interaction with biological targets. The compound is synthesized through a reaction involving 5-(tert-butyl)-1,3,4-thiadiazole-2-amine and nicotinoyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound primarily stems from its ability to disrupt DNA replication processes in cellular systems. Thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells by targeting critical biochemical pathways involved in cell division.

Target Pathways

  • DNA Replication Inhibition : The compound interferes with enzymes essential for DNA synthesis.
  • Antimicrobial Activity : Exhibits potential as an antimicrobial agent due to its capacity to inhibit microbial growth.

Antimicrobial Properties

This compound has shown promising antimicrobial properties against various microorganisms. In laboratory studies, it has been effective against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives of thiadiazole have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds containing the thiadiazole ring may possess anticancer properties. Studies focusing on related thiadiazole derivatives have demonstrated cytostatic effects on cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapy .

Study 1: Antimicrobial Activity

A study evaluating various thiadiazole derivatives found that this compound exhibited significant antimicrobial activity with an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics like streptomycin and fluconazole .

CompoundTarget MicroorganismMIC (μg/mL)
This compoundE. coli32.6
Standard AntibioticE. coli47.5

Study 2: Anticancer Activity

Another research effort focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells through the disruption of metabolic pathways essential for cell survival .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-12(2,3)10-15-16-11(18-10)14-9(17)8-5-4-6-13-7-8/h4-7H,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJAIADLNUILOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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